molecular formula C12H16ClN3 B3022844 1-Methyl-2-pyrrolidin-2-ylbenzimidazole CAS No. 524674-38-2

1-Methyl-2-pyrrolidin-2-ylbenzimidazole

Cat. No. B3022844
M. Wt: 237.73
InChI Key: HGLYTEWHQLJCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-pyrrolidin-2-ylbenzimidazole is a compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The pyrrolidinyl group attached to the benzimidazole core indicates the presence of a five-membered nitrogen-containing ring, which can impart unique chemical and biological properties to the molecule.

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by the introduction of substituents. For instance, the synthesis of pyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazoles was achieved using a microwave-assisted intramolecular cycloaddition of azomethine ylides, which is a key transformation in the preparation of these compounds . Another related synthesis involves the reaction between tosylmethyl isocyanide and dialkyl acetylenedicarboxylates catalyzed by 1-methylimidazole to produce functionalized pyrroles . These methods highlight the versatility of benzimidazole chemistry and the potential for creating a wide array of derivatives, including 1-Methyl-2-pyrrolidin-2-ylbenzimidazole.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole core, which can be further modified with various substituents. The structure-activity relationships of benzimidazole and imidazo[4,5-b]pyridine derivatives as thromboxane A2 receptor antagonists have been studied, demonstrating the importance of the substituents on the core structure for biological activity . The conformational properties of related molecules, such as thiadiazol-pyrrolidin-2-ol bearing species, have been shown to be influenced by intramolecular hydrogen bonding .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves a cyclization reaction, and these compounds have shown interesting antimicrobial activity . The reactivity of benzimidazole derivatives with metal ions has also been explored, leading to the formation of mixed ligand metal-complexes with potential for various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The synthesis of linear pyridinoimidazo[1,2-a]pyridine and pyrroloimidazo[1,2-a]pyridine cores from 2-amino-4-methyl-5-nitropyridine demonstrates the potential for creating diverse structures with different properties . The antimicrobial activities of some 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives have been examined, showing notable activity against various strains . The synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzimidazoles and their pharmacological activity further illustrate the importance of the physical and chemical properties of these compounds . Lastly, the antibacterial activity of 1-(pyridine-3-methyl) 2-ethylbenzimidazole against different bacteria and fungi has been reported, although it showed no significant activity against Escherichia coli and Staphylococcus aureus .

Future Directions

The pyrrolidine ring, a key component of “1-Methyl-2-pyrrolidin-2-ylbenzimidazole”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-3,5,7,10,13H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOLXYNYYMDFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-pyrrolidin-2-ylbenzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-pyrrolidin-2-ylbenzimidazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-pyrrolidin-2-ylbenzimidazole
Reactant of Route 3
Reactant of Route 3
1-Methyl-2-pyrrolidin-2-ylbenzimidazole
Reactant of Route 4
Reactant of Route 4
1-Methyl-2-pyrrolidin-2-ylbenzimidazole
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-pyrrolidin-2-ylbenzimidazole
Reactant of Route 6
Reactant of Route 6
1-Methyl-2-pyrrolidin-2-ylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.